1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one
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Overview
Description
1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an indole core, an acetyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the acetyl group and the methoxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxyphenethylamine
Uniqueness
Compared to similar compounds, 1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one stands out due to its unique structural features and potential applications. Its indole core and specific functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133593-46-1 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3g/mol |
IUPAC Name |
1-[3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)20-16-6-4-3-5-15(16)18(22)17(20)11-19-13-7-9-14(23-2)10-8-13/h3-11,22H,1-2H3 |
InChI Key |
IIHKAHBOILFNBK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C=NC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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